molecular formula C35H36ClNO3S B1676732 Montelukast CAS No. 158966-92-8

Montelukast

Cat. No.: B1676732
CAS No.: 158966-92-8
M. Wt: 586.2 g/mol
InChI Key: UCHDWCPVSPXUMX-TZIWLTJVSA-N
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Description

Montelukast is a leukotriene receptor antagonist used primarily in the management of asthma and allergic rhinitis. It works by blocking the action of leukotrienes, which are substances in the body that cause inflammation and bronchoconstriction.

Mechanism of Action

Target of Action

Montelukast is a selective and orally active leukotriene receptor antagonist . Its primary targets are the cysteinyl leukotriene type-1 (CysLT1) receptors , which are found in the human airway and on other pro-inflammatory cells . These receptors play a crucial role in bronchoconstriction, enhancing endothelial cell permeability, myocardial contractility, and various inflammatory conditions .

Mode of Action

This compound works by blocking the binding of leukotrienes to their receptors , thereby preventing their inflammatory effects . This inhibition of leukotriene binding helps to reduce airway inflammation, relax the smooth muscles of the airways, and decrease mucus production .

Biochemical Pathways

Leukotrienes, the lipid mediators of inflammation and tissue damage, are products of the 5-lipooxygenase (5-LO) pathway . They are involved in various aspects of lung pathologies like vascular damage, thrombosis, and fibrotic response . By blocking the CysLT1 receptors, this compound inhibits the effects of leukotrienes, thereby modulating these biochemical pathways .

Pharmacokinetics

This compound is known for its good bioavailability, with a reported range of 63–73% . It is metabolized in the liver, primarily by the CYP2C8 enzyme , and to a lesser extent by CYP3A4 and CYP2C9 . The elimination half-life of this compound is between 2.7–5.5 hours , and it is excreted via the biliary route .

Result of Action

The molecular and cellular effects of this compound’s action include reduced airway inflammation , relaxation of smooth muscles of the airways, and decreased mucus production . On a cellular level, this compound has been shown to suppress the release of pro-inflammatory mediators such as IL-8 and RANTES in nasal airway epithelial cells . It also has a protective and regenerative effect on various cells and compartments, potentially protecting and repairing from induced damages .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound’s effectiveness in asthma management is more prevalent in children who belong to upper socioeconomic classes, smaller family sizes, and families with overzealous hygiene . Additionally, this compound’s action can be influenced by the presence of other medications, as it is known to interact with 110 other drugs .

Biochemical Analysis

Biochemical Properties

Montelukast selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor, preventing the binding of the inflammatory mediator leukotriene D4 (LTD4) . This interaction with the CysLT1 receptor is crucial in its role in biochemical reactions.

Cellular Effects

This compound has been shown to have considerable effects on various types of cells and cellular processes. It acts as a ROS scavenger and inflammatory modulator . By blocking the CysLT1 receptor, it prevents the binding of LTD4, thereby influencing cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its selective and competitive antagonism of the CysLT1 receptor. This prevents the binding of LTD4, an inflammatory mediator, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to show higher biological activity than free ligand for some strains . The kinetic and thermodynamic parameters were estimated from the TGA and DTA curves .

Metabolic Pathways

This compound is involved in the leukotriene pathway, where it acts as a leukotriene inhibitor. It interacts with the CysLT1 receptor, preventing the binding of LTD4 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Montelukast is synthesized through a multi-step chemical process that involves the reaction of various chemical intermediates under controlled conditions. The synthesis typically starts with the formation of a key intermediate, followed by several steps of functional group transformations, including oxidation, reduction, and substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions carried out in reactors under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Montelukast undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reduction reactions are typically carried out using hydrogen gas or metal hydrides.

  • Substitution: Nucleophilic substitution reactions are performed using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include intermediate compounds that are further processed to obtain this compound.

Scientific Research Applications

Montelukast has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and chemical research.

  • Biology: Studied for its effects on leukotriene pathways and inflammatory responses.

  • Medicine: Used in clinical trials and studies to evaluate its efficacy in treating asthma and allergic rhinitis.

  • Industry: Employed in the pharmaceutical industry for the production of anti-asthmatic and anti-allergic medications.

Comparison with Similar Compounds

  • Zafirlukast

  • Pranlukast

Montelukast stands out due to its well-established clinical efficacy and favorable side effect profile, making it a valuable therapeutic option for managing asthma and allergic rhinitis.

Properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHDWCPVSPXUMX-TZIWLTJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

151767-02-1 (sodium)
Record name Montelukast [INN:BAN]
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DSSTOX Substance ID

DTXSID9023334
Record name Montelukast
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Molecular Weight

586.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Montelukast
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Solubility

mixes with water (>100 mg/ml, 25 C), MW 608.17, Hygroscopic, white to off-white powder. Freely sol in ethanol, methanol, water. Practically insol in acetonitrile /Monosodium salt/, 8.20e-06 g/L
Record name Montelukast
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Record name MONTELUKAST
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Record name Montelukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014614
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cysteinyl leukotrienes (CysLT) like LTC4, LTD4, and LTE4, among others, are eicosanoids released by a variety of cells like mast cells and eosinophils. When such CysLT bind to corresponding CysLT receptors like CysLT type-1 receptors located on respiratory airway smooth muscle cells, airway macrophages, and on various pro-inflammatory cells like eosinophils and some specific myeloid stem cells activities that facilitate the pathophysiology of asthma and allergic rhinitis are stimulated. In particular, CysLT-mediated airway bronchoconstriction, occluding mucous secretion, vascular permeability, and eosinophil recruitment are all types of effects that facilitate asthma. Alternatively, in allergic rhinitis, CysLTs are released by the nasal mucosa when exposed to allergens during both early and late phase reactions and participate in eliciting symptoms of allergic rhinitis like a congested nose and airway. Subsequently, montelukast is a leukotriene receptor antagonist that binds with high affinity and selectivity to the CysLT type 1 receptor, which consequently assists in inhibiting any physiological actions of CysLTs like LTC4, LTD4, and LTE4 at the receptor that may facilitate asthma or allergic rhinitis., Montelukast inhibits bronchoconstriction due to antigen challenge. Montelukast is a selective leukotriene receptor antagonist of the cysteinyl leukotriene CysLT1 receptor. The cysteinyl leukotrienes (LTC4 , LTD4, LTE4) are products of arachidonic acid metabolism that are released from various cells, including mast cells and eosinophils. They bind to cysteinyl leukotriene receptors (CysLT) found in the human airway. Binding of cysteinyl leukotrienes to leukotriene receptors has been correlated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process, factors that contribute to the signs and symptoms of asthma. Montelukast binding to the CysLT1, receptor is high-affinity and selective, preferring the CysLT1 receptor to other pharmacologically important airway receptors, such as the prostanoid, cholinergic, or beta-adrenergic receptor. Montelukcast inhibits physiologic actions of LTD4 at the CysLT1 receptors, without any agonist activity., Because of the role of leukotrienes in the pathogenesis of asthma, modification of leukotriene activity may be used to reduce airway symptoms, decrease bronchial smooth muscle tone, and improve asthma control. Inhibition of leukotriene-mediated effects may be achieved by drugs that interrupt 5-lipoxygenase activity and prevent formation of leukotrienes (e.g., zileuton) or by antagonism of leukotriene activity at specific receptor sites in the airway (e.g., montelukast, zafirlukast). The antagonist activity of montelukast is selective, competitive, and reversible. Montelukast competitively inhibits the action of LTD4 at a subgroup of CysLT receptors (CysLT1) in airway smooth muscle. In vitro, montelukast possesses affinity for the CysLT1 receptor that is similar to that of LTD4. In in vitro studies, montelukast antagonized contraction of isolated animal smooth muscle produced by LTD4, but did not antagonize contraction produced by LTC4. In animal studies, montelukast antagonized contraction of airway smooth muscle produced by LTD4 or antigen.
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CAS No.

158966-92-8
Record name Montelukast
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Record name MONTELUKAST
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Record name Montelukast
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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